2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3S and its molecular weight is 399.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on synthesizing derivatives of benzothiazole and evaluating their biological activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to screen for potential antitumor activity against a variety of human tumor cell lines. Their research identified compounds with considerable anticancer activity against some cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Photovoltaic and Ligand-Protein Interactions
Another significant application is in the field of photovoltaics and ligand-protein interactions. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. They also investigated the non-linear optical (NLO) activity and performed molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1), finding compound MFBA to have the best binding affinity (Y. Mary et al., 2020).
Antimicrobial Nano-Materials
In the realm of antimicrobial research, Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activities against pathogenic bacteria and Candida species. Their findings highlighted the significant impact of substituents on the benzothiazole ring on anticandidal activity, contributing valuable insights into the design of new antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).
Antioxidant Activity
The compound and its derivatives have also been explored for their antioxidant properties. Ahmad et al. (2012) synthesized novel carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activities, finding several compounds to possess moderate to significant radical scavenging activity. This study underscores the potential of benzothiazole derivatives in developing new antioxidant agents (Matloob Ahmad et al., 2012).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-17(2)6-11-15(12(22)7-17)25-16(20-11)21-14(23)8-24-13-4-3-9(18)5-10(13)19/h3-5H,6-8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKWYZJFTFLCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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